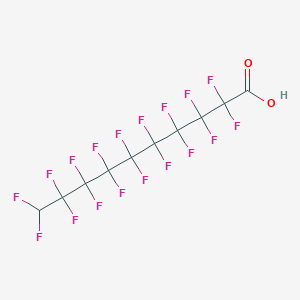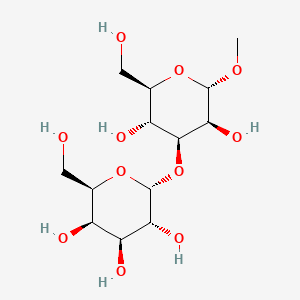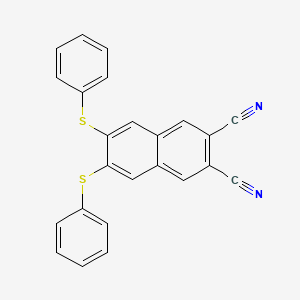
2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate is a halogenated organic compound that features both bromine and fluorine atoms in its structure. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate typically involves the halogenation of a phenyl ring followed by esterification. The process begins with the bromination of 4-fluorophenol to yield 2,6-dibromo-4-fluorophenol. This intermediate is then reacted with 2-fluoroprop-2-enoic acid under esterification conditions to form the final product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the halogenated intermediates and to prevent side reactions. Typical conditions include controlled temperatures, the use of catalysts, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Ester Hydrolysis: The major products are 2,6-dibromo-4-fluorophenol and 2-fluoroprop-2-enoic acid.
Applications De Recherche Scientifique
2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparaison Avec Des Composés Similaires
- 2,6-Dibromo-4-fluorophenol
- 2,6-Dibromo-4-fluoroaniline
- 2-Bromo-4,6-difluorophenyl isocyanate
Comparison: Compared to these similar compounds, 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate is unique due to the presence of both bromine and fluorine atoms in its structure, as well as the ester functional group. This combination of features imparts distinct reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Propriétés
Numéro CAS |
114589-65-0 |
|---|---|
Formule moléculaire |
C9H4Br2F2O2 |
Poids moléculaire |
341.93 g/mol |
Nom IUPAC |
(2,6-dibromo-4-fluorophenyl) 2-fluoroprop-2-enoate |
InChI |
InChI=1S/C9H4Br2F2O2/c1-4(12)9(14)15-8-6(10)2-5(13)3-7(8)11/h2-3H,1H2 |
Clé InChI |
VLSBYBJBUBMLQZ-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)OC1=C(C=C(C=C1Br)F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)


![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)

![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)




![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
